

# Unveiling SOS1 Function: A Technical Guide to the Chemical Probe MRTX0902

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | MRTX0902  |           |
| Cat. No.:            | B10829282 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

The Son of Sevenless homolog 1 (SOS1) is a crucial guanine nucleotide exchange factor (GEF) that plays a pivotal role in cellular signaling, primarily through its activation of RAS proteins. Dysregulation of the RAS/MAPK pathway, often driven by mutations in genes like KRAS, is a hallmark of many human cancers. As a key activator of KRAS, SOS1 has emerged as a compelling therapeutic target. MRTX0902 is a potent, selective, and orally bioavailable small molecule inhibitor of SOS1. This technical guide provides an in-depth overview of MRTX0902 as a chemical probe to interrogate SOS1 function, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental frameworks.

MRTX0902 functions by disrupting the protein-protein interaction (PPI) between SOS1 and KRAS. This action prevents SOS1 from catalyzing the exchange of GDP for GTP on KRAS, thereby locking KRAS in its inactive, GDP-bound state. This targeted inhibition of SOS1-mediated RAS activation makes MRTX0902 a valuable tool for studying the intricacies of the RAS/MAPK signaling pathway and for exploring therapeutic strategies aimed at its downregulation.

# **Quantitative Data Summary**



The following tables summarize the key quantitative data characterizing the potency, selectivity, and cellular activity of **MRTX0902**.

Table 1: Biochemical Activity of MRTX0902

| Assay Type                                          | Parameter | Value      | Notes                                             |
|-----------------------------------------------------|-----------|------------|---------------------------------------------------|
| HTRF Binding Assay                                  | Ki (SOS1) | 2.1 nM     | _                                                 |
| HTRF PPI Assay<br>(SOS1:KRAS WT)                    | IC50      | 13.8 nM    |                                                   |
| HTRF PPI Assay<br>(SOS1:KRAS G12D)                  | IC50      | 16.6 nM    |                                                   |
| HTRF PPI Assay<br>(SOS1:KRAS G12V)                  | IC50      | 24.1 nM    | -                                                 |
| HTRF PPI Assay<br>(SOS1:KRAS G12C)                  | IC50      | 30.7 nM    | -                                                 |
| HTRF Functional Assay (SOS1- mediated GTP exchange) | IC50      | 15 nM      |                                                   |
| HTRF Functional Assay (SOS2- mediated GTP exchange) | IC50      | >10,000 nM | Demonstrates high selectivity for SOS1 over SOS2. |

Data sourced from:

Table 2: Cellular Activity of MRTX0902



| Cell Line                                                 | Genetic<br>Alteration    | Assay             | Parameter        | Value                          |
|-----------------------------------------------------------|--------------------------|-------------------|------------------|--------------------------------|
| MKN1                                                      | KRAS<br>Amplification    | pERK Inhibition   | IC50             | 39.6 nM                        |
| NCI-H1975                                                 | EGFR Mutant              | pERK Inhibition   | IC50             | <250 nM                        |
| PC9                                                       | EGFR Mutant              | pERK Inhibition   | IC50             | <250 nM                        |
| LN229                                                     | PTPN11 Mutant            | pERK Inhibition   | IC50             | <250 nM                        |
| OCI-AML5                                                  | SOS1 Mutant              | pERK Inhibition   | IC <sub>50</sub> | <250 nM                        |
| HCC1438                                                   | NF1 Mutant               | pERK Inhibition   | IC50             | <250 nM                        |
| NCI-H508                                                  | Class III BRAF<br>Mutant | pERK Inhibition   | IC50             | <250 nM                        |
| NCI-H1666                                                 | Class III BRAF<br>Mutant | pERK Inhibition   | IC50             | <250 nM                        |
| Panel of 20<br>KRAS-MAPK<br>pathway-mutated<br>cell lines | Various                  | pERK Inhibition   | IC50             | <100 nM in<br>16/20 cell lines |
| Panel of 20<br>KRAS-MAPK<br>pathway-mutated<br>cell lines | Various                  | 3D Cell Viability | IC50             | <250 nM in<br>13/20 cell lines |

Data sourced from:

Table 3: In Vivo Efficacy of MRTX0902 (Monotherapy)



| Xenograft Model | Genetic Alteration | Dose         | Tumor Growth<br>Inhibition (TGI) |
|-----------------|--------------------|--------------|----------------------------------|
| NCI-H1435       | NF1 K615N          | 25 mg/kg BID | 50%                              |
| NCI-H1435       | NF1 K615N          | 50 mg/kg BID | 73%                              |
| MIA PaCa-2      | KRAS G12C          | 25 mg/kg BID | 41%                              |
| MIA PaCa-2      | KRAS G12C          | 50 mg/kg BID | 53%                              |

Data sourced from:

# **Signaling Pathway and Mechanism of Action**

SOS1 is a critical node in the RAS/MAPK signaling cascade. The following diagram illustrates the canonical pathway and the mechanism by which **MRTX0902** exerts its inhibitory effect.





Click to download full resolution via product page

**Figure 1:** SOS1-mediated RAS/MAPK signaling pathway and inhibition by **MRTX0902**.



## **Experimental Protocols**

This section provides detailed methodologies for key experiments used to characterize **MRTX0902**.

# Homogeneous Time-Resolved Fluorescence (HTRF) SOS1:KRAS Interaction Assay

This assay quantitatively measures the disruption of the SOS1 and KRAS protein-protein interaction by **MRTX0902**.

#### Materials:

- Recombinant human SOS1 protein (tagged)
- Recombinant human KRAS protein (WT or mutant, tagged)
- HTRF detection reagents (e.g., anti-tag antibodies labeled with a FRET donor and acceptor)
- Assay buffer
- MRTX0902 compound dilutions
- 384-well low-volume white plates

#### Procedure:

- Prepare serial dilutions of MRTX0902 in the assay buffer.
- Add 2 μL of the compound dilutions to the wells of the 384-well plate.
- Add 4 μL of a pre-mixed solution of tagged KRAS protein and GTP to each well.
- Add 4 μL of tagged SOS1 protein solution to each well.
- Add 10  $\mu$ L of the HTRF detection reagent mixture (containing both donor and acceptor-labeled antibodies).



- Incubate the plate at room temperature for 2 hours, protected from light.
- Read the plate on an HTRF-compatible reader, measuring the emission at both the acceptor and donor wavelengths.
- Calculate the HTRF ratio and determine the IC50 values for MRTX0902.

## In-Cell Western (ICW) Assay for pERK Inhibition

This assay measures the ability of **MRTX0902** to inhibit the phosphorylation of ERK in cancer cell lines.

#### Materials:

- Cancer cell lines with a constitutively active MAPK pathway
- Cell culture medium and supplements
- MRTX0902 compound dilutions
- Fixation solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 5% non-fat dry milk in PBS with 0.1% Tween-20)
- Primary antibodies: anti-phospho-ERK1/2 and a normalization antibody (e.g., anti-GAPDH or anti-total ERK)
- Infrared dye-conjugated secondary antibodies
- 96-well clear-bottom black plates

#### Procedure:

- Seed cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with serial dilutions of MRTX0902 for 30 minutes.



- Fix the cells with the fixation solution for 20 minutes at room temperature.
- Wash the cells with PBS.
- Permeabilize the cells with permeabilization buffer for 20 minutes.
- Block non-specific binding with blocking buffer for 1.5 hours.
- Incubate the cells with the primary antibodies overnight at 4°C.
- Wash the cells with PBS containing 0.1% Tween-20.
- Incubate the cells with the appropriate infrared dye-conjugated secondary antibodies for 1
  hour at room temperature, protected from light.
- Wash the cells.
- Scan the plate using an infrared imaging system.
- Quantify the fluorescence intensity for both pERK and the normalization protein to determine the IC<sub>50</sub> for pERK inhibition.

## 3D Cell Viability (CellTiter-Glo® 3D) Assay

This assay assesses the anti-proliferative effect of **MRTX0902** on cancer cells grown in a three-dimensional culture.

#### Materials:

- Cancer cell lines
- Ultra-low attachment 96-well plates
- Cell culture medium
- MRTX0902 compound dilutions
- CellTiter-Glo® 3D Reagent



### Procedure:

- Seed cells in ultra-low attachment plates to allow for spheroid formation.
- After 24 hours, treat the spheroids with serial dilutions of MRTX0902.
- Incubate the plates for 7-14 days.
- Equilibrate the plates to room temperature for 30 minutes.
- Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of culture medium in each well.
- Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
- Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
- Calculate the IC<sub>50</sub> values for the inhibition of cell viability.

## In Vivo Murine Xenograft Studies

These studies evaluate the anti-tumor efficacy of MRTX0902 in a living organism.

## Materials:

- Immunocompromised mice (e.g., athymic nude mice)
- Human tumor cells for subcutaneous injection
- MRTX0902 formulation (e.g., suspension in 0.5% methylcellulose and 0.2% Tween 80 in water)
- Dosing gavage needles
- Calipers for tumor measurement



#### Procedure:

- Subcutaneously inject human tumor cells into the flank of the mice.
- Monitor tumor growth until they reach a predetermined average volume (e.g., 100-200 mm<sup>3</sup>).
- Randomize the mice into vehicle control and MRTX0902 treatment groups.
- Administer MRTX0902 orally (e.g., twice daily) at the desired dose levels.
- Measure tumor volumes with calipers twice a week.
- Monitor the body weight of the mice as a measure of toxicity.
- At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
- For pharmacodynamic studies, tumors can be harvested at specific time points after the last dose to measure pERK levels by immunoblotting.

## **Experimental and Logical Workflows**

The following diagrams illustrate the typical workflows for characterizing a chemical probe like **MRTX0902**.





Click to download full resolution via product page

Figure 2: A typical experimental workflow for the characterization of MRTX0902.





Click to download full resolution via product page



**Figure 3:** Logical flow from hypothesis to conclusion for validating **MRTX0902** as a chemical probe.

## Conclusion

MRTX0902 is a highly potent and selective chemical probe for the study of SOS1 function. Its well-characterized mechanism of action, coupled with a comprehensive dataset on its biochemical and cellular activities, makes it an invaluable tool for researchers in the fields of cancer biology and signal transduction. The detailed experimental protocols provided in this guide offer a framework for the utilization of MRTX0902 to further elucidate the role of SOS1 in health and disease and to explore novel therapeutic strategies targeting the RAS/MAPK pathway. The combination of MRTX0902 with other targeted agents, such as KRAS G12C inhibitors, has shown synergistic anti-tumor activity, highlighting its potential in combination therapies. As research into RAS-driven cancers continues, the use of well-characterized chemical probes like MRTX0902 will be instrumental in advancing our understanding and developing more effective treatments.

 To cite this document: BenchChem. [Unveiling SOS1 Function: A Technical Guide to the Chemical Probe MRTX0902]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10829282#mrtx0902-as-a-chemical-probe-to-study-sos1-function]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com